5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile
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Overview
Description
5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is a complex organic compound that features a benzothiazole core substituted with a naphthalene ring, a phenyl group, a methylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core and introduce the substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 3,5-Dinitrobenzoate:
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene: A molecular glass former used in materials science.
Uniqueness
5-(Methylsulfanyl)-7-(naphthalen-2-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
CAS No. |
918801-28-2 |
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Molecular Formula |
C25H16N2S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-methylsulfanyl-7-naphthalen-2-yl-2-phenyl-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C25H16N2S2/c1-28-22-14-20(19-12-11-16-7-5-6-10-18(16)13-19)24-23(21(22)15-26)27-25(29-24)17-8-3-2-4-9-17/h2-14H,1H3 |
InChI Key |
QEHBYNPDLACAIN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(C(=C1)C3=CC4=CC=CC=C4C=C3)SC(=N2)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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